Product packaging for Fmoc-L-b-methylisoleucine(Cat. No.:)

Fmoc-L-b-methylisoleucine

Cat. No.: B2677654
M. Wt: 367.4 g/mol
InChI Key: KTFMEQGAIAYJMN-LJQANCHMSA-N
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Description

Significance of Non-Proteinogenic Amino Acids in Chemical Biology and Peptide Chemistry Research

Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 22 naturally encoded in the genetic code for protein assembly. wikipedia.org Their incorporation into peptide chains is a powerful strategy in chemical biology and medicinal chemistry to overcome the limitations of natural peptides, such as poor stability in biological systems. nih.gov The introduction of NPAAs can fundamentally alter the drug-like properties of peptide-based therapeutics. researchgate.netnih.gov

The significance of NPAAs stems from their ability to confer a range of desirable attributes to synthetic peptides, including:

Enhanced Stability: NPAAs can introduce conformational constraints and resistance to enzymatic degradation, thereby increasing the in vivo half-life of peptide drugs. researchgate.net

Improved Potency and Selectivity: The unique side chains and stereochemistry of NPAAs can lead to more specific and potent interactions with biological targets. researchgate.net

Increased Permeability and Bioavailability: Modifications using NPAAs can improve a peptide's ability to cross biological membranes, enhancing its oral bioavailability. researchgate.net

Structural Diversity: With thousands of NPAAs available through natural sources or chemical synthesis, they provide a vast toolbox for creating diverse peptide libraries for drug discovery and the study of protein structure and function. wikipedia.orgnih.gov

Fmoc-L-b-methylisoleucine, as an example of an NPAA, provides a building block with a beta-methyl group, which introduces steric hindrance that can influence peptide conformation and proteolytic stability. iris-biotech.de

Historical Context and Evolution of this compound in Synthetic Methodologies

The development and widespread adoption of this compound are intrinsically linked to the evolution of peptide synthesis, particularly the advent of the Fmoc protecting group.

The journey of chemical peptide synthesis began with the development of the carbobenzoxy (Z) group in 1932, which for the first time allowed for the assembly of peptides containing more than a few residues. publish.csiro.aunih.gov A significant leap forward was the introduction of solid-phase peptide synthesis (SPPS) by R. B. Merrifield in the 1960s, a technology that dramatically simplified and accelerated the synthesis process. publish.csiro.auresearchgate.net

Initially, SPPS predominantly utilized the tert-butyloxycarbonyl (Boc) protecting group for the α-amino group. publish.csiro.au However, the harsh acidic conditions required for Boc deprotection limited its application, especially for sensitive peptides. altabioscience.com

A major breakthrough came in the 1970s with the introduction of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group by Carpino and Han. numberanalytics.comnih.govaltabioscience.com The Fmoc group offered a milder and orthogonal protection strategy, as it could be removed under basic conditions, typically with piperidine (B6355638), while acid-labile side-chain protecting groups remained intact. nih.govaltabioscience.com This orthogonality was a significant advantage, leading to higher quality and yields of synthetic peptides. altabioscience.com

By the 1990s, Fmoc chemistry had become the method of choice for the majority of peptide synthesis laboratories. nih.gov This shift was driven by several factors, including the milder reaction conditions, the commercial availability of a wide range of Fmoc-protected amino acids at a lower cost, and its suitability for automation and parallel synthesis. altabioscience.com The development of specialized NPAA building blocks like this compound followed this trend, enabling researchers to incorporate these unique residues into peptides using the well-established and efficient Fmoc-SPPS methodology. chemimpex.com The synthesis of such β-methylated amino acids has been an area of active research, with various stereoselective methods being developed to access these valuable building blocks. researchgate.netacs.orgscielo.br

Interactive Data Table: Key Milestones in Peptide Synthesis

DecadeKey DevelopmentSignificance
1930sCarbobenzoxy (Z) groupFirst readily cleavable protecting group for peptide synthesis. publish.csiro.aunih.gov
1960sSolid-Phase Peptide Synthesis (SPPS)Revolutionized peptide synthesis by simplifying the process. publish.csiro.auresearchgate.net
1970sFmoc protecting groupIntroduced a milder, base-labile alternative to the Boc group. numberanalytics.comnih.govaltabioscience.com
1990sWidespread adoption of Fmoc chemistryBecame the dominant method for peptide synthesis. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H25NO4 B2677654 Fmoc-L-b-methylisoleucine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-4-22(2,3)19(20(24)25)23-21(26)27-13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h5-12,18-19H,4,13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFMEQGAIAYJMN-LJQANCHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Fmoc L B Methylisoleucine and Its Derivatives

Stereoselective Synthesis Strategies for Fmoc-L-b-methylisoleucine

The controlled synthesis of Fmoc-L-β-methylisoleucine with the desired stereochemistry is a significant challenge due to the presence of multiple chiral centers. Researchers have developed various stereoselective strategies to address this.

One notable approach involves the diastereoselective addition of allylstannanes to a chiral oxazinone. acs.org A concise synthesis of (S)-β-methylisoleucine was achieved through the Brønsted acid-catalyzed addition of dimethylallyltributylstannane to (S)-4,5-dihydro-5-phenyl-2H-oxazinone. acs.org This key step establishes the stereochemistry at the α- and β-carbons with high diastereoselectivity. The resulting 2-allylmorpholinone intermediate is then converted to L-β-methylisoleucine. acs.org The final step to obtain the title compound would involve the protection of the amino group with a fluorenylmethyloxycarbonyl (Fmoc) group, a standard procedure in solid-phase peptide synthesis (SPPS). americanpeptidesociety.orgnih.gov

Another powerful strategy for the stereoselective synthesis of β-branched α-amino acids is phase-transfer-catalyzed (PTC) asymmetric alkylation. organic-chemistry.org This method utilizes a chiral phase-transfer catalyst to control the stereochemical outcome of the alkylation of a glycine-derived Schiff base with a racemic secondary alkyl halide. organic-chemistry.org This approach offers a direct route to various stereoisomers of β-alkyl-α-amino acids with high enantio- and diastereoselectivity. organic-chemistry.org While not explicitly demonstrated for β-methylisoleucine in the provided reference, this methodology represents a versatile and practical route to access enantiomerically pure β-branched α-amino acids, which can then be Fmoc-protected. organic-chemistry.org

Synthetic Strategy Key Features Reported Diastereomeric Ratio (dr) Reference
Diastereoselective Allylstannane AdditionBrønsted acid catalysis, Chiral oxazinone templateUp to 14.2:1 acs.org
Phase-Transfer-Catalyzed AlkylationChiral quaternary ammonium (B1175870) bromide catalyst, Glycinate Schiff base substrateHigh enantio- and diastereoselectivities organic-chemistry.org

Development of Functionalized this compound Derivatives for Research Applications

The functionalization of Fmoc-L-β-methylisoleucine opens up new avenues for its application in biochemical and pharmaceutical research. These derivatives serve as valuable tools for studying peptide structure-activity relationships, protein-protein interactions, and for the development of novel therapeutic peptides. chemimpex.com

A key area of functionalization is isotopic labeling. The synthesis of a ¹³C-methylene-labeled isoleucine precursor, [3-¹³C, 4,4,4-²H₃] 2-ketobutyrate, has been reported. nih.govresearchgate.net This precursor can be incorporated into proteins expressed in E. coli, leading to the production of proteins containing selectively labeled isoleucine residues. nih.govresearchgate.net This labeling strategy is invaluable for nuclear magnetic resonance (NMR) studies, allowing for the sensitive probing of protein side-chain interactions and dynamics, such as CH-π interactions between a ligand and a protein. nih.govresearchgate.net The resulting isotopically labeled L-β-methylisoleucine can subsequently be protected with an Fmoc group for its use in peptide synthesis.

Another important functionalization is N-methylation. The synthesis of N-methylated isoleucine building blocks has been described for use in peptide synthesis. rsc.orgrsc.org N-methylation of a peptide bond can prevent hydrogen bond formation, which can be a useful tool for probing the role of specific hydrogen bonds in receptor binding or peptide conformation. rsc.org The synthesis involves the N-alkylation of a Boc-protected isoleucine, followed by further synthetic steps and eventual protection with an Fmoc group to yield Fmoc-L-N-methyl-β-methylisoleucine. rsc.orgrsc.org Such derivatives are utilized in the synthesis of β-hairpin peptidomimetics and other complex peptide structures. google.com

Functionalization Research Application Synthetic Approach Reference
Isotopic Labeling (¹³C, ²H)NMR studies of protein side-chain dynamics and interactionsSynthesis of labeled α-ketoacid precursor for biosynthetic incorporation nih.govresearchgate.net
N-methylationProbing hydrogen bond interactions, enhancing metabolic stabilityN-alkylation of protected isoleucine derivatives rsc.orgrsc.orggoogle.com

Advanced Synthetic Approaches to this compound Precursors

The development of efficient and scalable syntheses of key precursors is crucial for the accessibility of Fmoc-L-β-methylisoleucine. Advanced synthetic routes often focus on the preparation of chiral building blocks or isotopically labeled compounds that can be readily converted to the final product.

A notable example is the multi-step synthesis of [3-¹³C, 4,4,4-²H₃] sodium α-ketobutyrate, a precursor for isotopically labeled isoleucine. researchgate.netd-nb.info The synthesis starts from tert-butyl bromoacetate (B1195939) and involves the formation of a phosphorous ylide, which is then methylated using ¹³C-iodomethane. researchgate.netd-nb.info Subsequent reaction steps lead to the formation of the desired α-ketoacid isotopologue. researchgate.netd-nb.info This synthetic route provides access to a valuable precursor for the preparation of functionalized Fmoc-L-β-methylisoleucine derivatives for detailed biochemical studies. nih.govresearchgate.net

The synthesis of chiral precursors is also a key focus. The diastereoselective allylstannane addition described earlier is an advanced approach that generates a precursor with the correct stereochemistry at two chiral centers. acs.org The starting material for this synthesis, (S)-5,6-dihydro-2H-5-phenyloxazin-2-one, is a chiral glycine (B1666218) template that guides the stereochemical outcome of the reaction. acs.orgacs.org The development of such advanced templates and catalysts is at the forefront of synthesizing complex, non-proteinogenic amino acids like L-β-methylisoleucine.

Precursor Synthetic Approach Significance Reference
[3-¹³C, 4,4,4-²H₃] α-ketobutyric acidMulti-step synthesis involving ylide formation and methylation with labeled reagentsEnables production of isotopically labeled isoleucine for NMR studies researchgate.netd-nb.info
(S)-5,6-Dihydro-2H-5-phenyloxazin-2-oneUse of a chiral glycine templateFacilitates diastereoselective C-C bond formation to establish correct stereochemistry acs.orgacs.org

Integration of Fmoc L B Methylisoleucine in Peptide and Peptidomimetic Synthesis Research

Solid-Phase Peptide Synthesis (SPPS) Protocols Utilizing Fmoc-L-b-methylisoleucine

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for assembling peptide chains, prized for its efficiency and potential for automation. springernature.com The core process involves sequentially adding N-terminal protected amino acids to a growing chain anchored to an insoluble polymer resin. biosynth.com The use of the fluorenylmethoxycarbonyl (Fmoc) protecting group is central to modern SPPS, offering an orthogonal protection strategy where the Fmoc group is removed under mild basic conditions (typically with piperidine), while acid-labile groups protect the amino acid side chains. peptide.comdu.ac.in However, the successful incorporation of sterically demanding residues like this compound requires careful optimization of standard protocols.

Optimization of Coupling Reagents and Conditions for this compound Incorporation

The steric hindrance presented by the β-methyl group in this compound significantly impedes the formation of the peptide bond. Standard coupling conditions may prove insufficient, leading to incomplete reactions and the formation of truncated peptide sequences. chempep.com To drive the reaction to completion, more potent coupling reagents are required.

Research has shown that for bulky amino acids, aminium/uronium-based reagents are highly effective. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are frequently employed to activate the carboxylic acid of the incoming Fmoc-amino acid, forming a highly reactive ester that can overcome the steric barrier. chempep.comuci.edu The choice of base is also critical; while DIPEA (N,N-Diisopropylethylamine) is commonly used, non-nucleophilic bases like 2,4,6-collidine can be advantageous in minimizing side reactions such as racemization, particularly for sensitive residues. chempep.com Extending coupling times and performing double couplings are additional strategies to ensure complete incorporation of the hindered residue. uci.edu

Coupling ReagentClassKey Characteristics for Hindered ResiduesCommon Additive
HATUAminium/Uronium SaltHighly potent, rapid activation, effective for sterically hindered couplings. chempep.comHOAt
HCTUAminium/Uronium SaltHigh efficiency, similar to HATU but can be more cost-effective. uci.edu-
PyBOPPhosphonium SaltEffective for bulky amino acids, though potentially less potent than HATU for extreme cases. chempep.comHOBt
DIC/OxymaCarbodiimide/OximeA modern combination known to reduce racemization and perform well under heated conditions. nih.govOxyma Pure

Strategies for Managing Steric Hindrance during Coupling Reactions

Steric hindrance is a primary obstacle when coupling bulky amino acids like this compound. chempep.com This hindrance arises from the side chains of both the incoming amino acid and the N-terminal residue of the peptide-resin. One effective strategy to mitigate this is the use of specialized N-(Fmoc-α-aminoacyl)benzotriazoles, which serve as pre-activated esters, facilitating the coupling of hindered components with high efficiency and retention of chirality. nih.govfigshare.com Another approach involves altering the solvent environment to improve the swelling of the peptide-resin, thereby increasing the accessibility of reactive sites. chempep.com Mixtures of DMF and DCM are often used for this purpose. chempep.com In cases of extreme difficulty, microwave-assisted SPPS can be employed. The application of microwave energy can accelerate coupling reactions and help overcome kinetic barriers associated with steric hindrance. nih.gov

Evaluation of Resin Linkers and Solid Supports

The choice of solid support and its associated linker is fundamental to the success of SPPS. biosynth.comchempep.com The resin must be chemically stable under the synthesis conditions and swell appropriately in the chosen solvents to allow reagent penetration. chempep.com Polystyrene-based resins are common, but for difficult sequences, PEG (polyethylene glycol) modified supports like TentaGel® can be superior, as the PEG chains create a more solution-like environment that can improve reaction kinetics. chempep.com

The linker connects the peptide to the resin and determines the C-terminal functionality of the final product. biosynth.compeptide.com

Wang Resin: This is a widely used support in Fmoc chemistry for generating peptides with a C-terminal carboxylic acid. uci.educhempep.com Cleavage requires moderately acidic conditions, typically with 95% TFA. chempep.com

2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly acid-labile, allowing the peptide to be cleaved under very mild acidic conditions (e.g., 1-2% TFA). biosynth.comnih.gov This is particularly advantageous for preventing side reactions and for synthesizing protected peptide fragments. It also helps suppress diketopiperazine formation, a common side reaction. biosynth.com

Rink Amide Resin: When a C-terminal amide is desired, the Rink Amide resin is a standard choice. uci.educhempep.com It is cleaved with TFA to yield the peptide amide. uci.edu

Resin/LinkerC-Terminal ProductCleavage ConditionKey Advantage for Hindered Synthesis
WangCarboxylic Acid~95% TFA chempep.comStandard and reliable for producing peptide acids.
2-Chlorotrityl ChlorideCarboxylic Acid / Protected FragmentHighly mild acid (e.g., 1% TFA) nih.govMinimizes side reactions and prevents diketopiperazine formation. biosynth.com
Rink AmideAmide~95% TFA uci.eduStandard choice for peptide amides. uci.edu
TentaGel® (PS-PEG)Varies with LinkerVaries with LinkerImproved swelling and solvation, mimicking solution-phase conditions. chempep.com

Solution-Phase Peptide Synthesis (SolPPS) Methodologies Employing this compound

While SPPS is dominant, solution-phase peptide synthesis (SolPPS) remains relevant, particularly for large-scale production and the synthesis of short peptides or peptide fragments. In SolPPS, all reactions occur in a homogeneous solution, which can present its own set of challenges, especially when using the Fmoc strategy. nih.gov

Overcoming Purification Challenges in Solution-Phase Fmoc Chemistry

A significant drawback of traditional solution-phase synthesis is the need for purification of the intermediate product after each coupling and deprotection step. researchgate.net When using the Fmoc group in solution, the byproducts of the deprotection step—dibenzofulvene (DBF) and its piperidine (B6355638) adduct—must be completely removed. nih.gov The limited solubility of growing peptide chains, especially those containing hydrophobic residues like L-b-methylisoleucine, can further complicate purification by precipitation or extraction. acs.org One strategy to address this is a hybrid approach, where peptide fragments are first synthesized via SPPS, cleaved from the support while still protected, and then coupled together in solution. peptide.com Continuous solution-phase methods that utilize buffered aqueous extractions to remove reagents and the water-soluble Fmoc deprotection adducts also offer a more streamlined approach, avoiding the purification challenges of traditional solution chemistry. researchgate.net

Development of Green Solvent Systems for SolPPS of this compound Containing Peptides

The large volumes of hazardous solvents, such as DMF and NMP, used in peptide synthesis are a major environmental concern. nih.govmobt3ath.com This has driven research into greener, more sustainable solvent alternatives. An ideal green solvent must effectively dissolve reagents, enable efficient reactions, and be environmentally benign. acs.org Several alternatives have been investigated for their potential to replace traditional solvents in peptide synthesis.

Recent studies have explored solvents like 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and γ-valerolactone (GVL). mobt3ath.comacs.orgbiotage.com For example, 2-MeTHF has been successfully used for the solid-phase synthesis of some peptides, demonstrating high crude purity. biotage.com However, deprotection steps are highly sensitive to solvent choice, and the efficiency of Fmoc removal can be lower in some green solvents compared to DMF. biotage.com Dipropyleneglycol dimethylether (DMM) has also been recently reported as a biodegradable green solvent with low toxicity that shows promise in all steps of SPPS, including amino acid solubility and efficient deprotection and coupling. nih.gov The application of these solvents to the solution-phase synthesis of peptides containing challenging residues like this compound is an active area of research, aiming to make peptide manufacturing more sustainable. researchgate.netacs.org

Studies on Racemization during Fmoc-L-β-methylisoleucine Incorporation

Racemization, or epimerization, of the chiral α-carbon is a significant risk during peptide synthesis, particularly during the activation and coupling of an amino acid. The activation of the carboxylic acid moiety of the incoming Fmoc-amino acid, which is necessary for peptide bond formation, also increases the acidity of the α-proton. This makes it susceptible to abstraction by a base, leading to the formation of a planar enolate intermediate and subsequent loss of stereochemical integrity upon reprotonation.

Amino acids with β-branching and steric hindrance, such as isoleucine and valine, are generally considered to be more resistant to racemization than residues like histidine or cysteine. The bulky side chain of L-β-methylisoleucine would be expected to confer a similar, if not greater, resistance to racemization. The steric hindrance around the α-carbon makes the abstraction of the α-proton more difficult.

However, the choice of coupling reagents and the reaction conditions play a crucial role. Highly activating coupling reagents, especially in the presence of a strong base, can increase the risk of racemization even for more resistant amino acids.

Common Coupling Reagents and Racemization Risk:

Carbodiimides (e.g., DIC): When used with an additive like OxymaPure or HOBt, the risk of racemization is generally low. These additives react with the activated amino acid to form an active ester that is less prone to racemization.

Uronium/Aminium salts (e.g., HBTU, HATU): These are highly efficient coupling reagents but can increase the risk of racemization, especially when used with bases like N-methylmorpholine (NMM). The use of a less basic tertiary amine like diisopropylethylamine (DIPEA) is often preferred.

For a sterically hindered amino acid like Fmoc-L-β-methylisoleucine, the primary challenge is often achieving efficient coupling rather than preventing racemization. The steric bulk can slow down the coupling reaction, necessitating the use of more potent activators and potentially longer reaction times, which could indirectly increase the window of opportunity for racemization. Careful selection of a coupling reagent that balances high reactivity with a low propensity for racemization, such as COMU or DEPBT in combination with a hindered base, can be beneficial.

Analysis and Suppression of Side Reactions in Fmoc-L-β-methylisoleucine Peptide Synthesis

The incorporation of Fmoc-L-β-methylisoleucine is primarily associated with side reactions stemming from its steric bulk rather than the chemical reactivity of its side chain.

Incomplete Coupling: This is the most significant side reaction. The sterically hindered nature of both the incoming amino acid and the N-terminus of the growing peptide chain can make peptide bond formation difficult. This leads to the formation of deletion peptides, where the β-methylisoleucine residue is missing.

Suppression Strategies:

Use of highly efficient coupling reagents: Reagents like HATU, HCTU, or COMU are often required.

Extended coupling times: Allowing the reaction to proceed for a longer duration (e.g., 2-4 hours) can improve yields.

Double coupling: Performing the coupling step twice with a fresh portion of activated amino acid and reagents.

Elevated temperature: Microwave-assisted peptide synthesis can be particularly effective in driving difficult couplings to completion.

Aggregation: Peptide chains containing multiple bulky, hydrophobic residues like β-methylisoleucine are prone to aggregation on the solid support. This can block reactive sites and lead to truncated or deletion sequences.

Suppression Strategies:

Use of chaotropic salts or special solvents: Adding agents that disrupt secondary structures can improve reaction efficiency.

Low-load resins: Using a resin with a lower substitution level can increase the distance between peptide chains, reducing aggregation.

Incorporation of backbone-modifying elements: Pseudo-prolines can be used to disrupt aggregation-prone sequences.

The table below summarizes potential side reactions and their mitigation strategies.

Side ReactionPrimary CauseSuppression Strategy
Incomplete CouplingSteric hindrance from the β-methylisoleucine side chainUse of potent coupling reagents (HATU, COMU), double coupling, extended reaction times, microwave synthesis
Peptide AggregationInterchain hydrogen bonding of growing peptide chains, exacerbated by bulky hydrophobic residuesUse of specialized solvents, low-load resins, backbone modifications (e.g., pseudo-prolines)
Incomplete Fmoc DeprotectionSteric hindrance slowing the approach of the baseExtended deprotection times, double deprotection, addition of DBU to the deprotection solution (with caution)

Advanced Applications of Fmoc L B Methylisoleucine in Complex Molecular Architectures Research

Incorporation into Non-Ribosomal Peptides (NRPs) and NRP Analogs Research

Non-ribosomal peptides (NRPs) are a diverse class of natural products synthesized by large, multienzyme complexes known as non-ribosomal peptide synthetases (NRPSs), rather than by the ribosome. uzh.chmdpi.com These molecules often contain non-proteinogenic amino acids, such as D-amino acids and β-amino acids, which contribute to their wide range of biological activities, including antibiotic and immunosuppressive functions. nih.govresearcher.life Research in this area leverages Fmoc-L-b-methylisoleucine to chemically synthesize NRPs and their analogs, allowing for structural modifications and the study of structure-activity relationships.

The total chemical synthesis of large and complex NRPs is a formidable challenge that relies heavily on robust methods like Fmoc-based solid-phase peptide synthesis (SPPS). nih.gov this compound is seamlessly integrated into this workflow as a specialized building block. chemimpex.com The synthesis proceeds in a stepwise manner, starting from the C-terminus of the peptide anchored to a solid resin. peptidemachines.com

The general cycle for incorporating this compound involves:

Deprotection: The Fmoc group of the resin-bound amino acid or peptide is removed, typically using a piperidine (B6355638) solution, to expose a free N-terminal amine. universiteitleiden.nl

Coupling: The next amino acid in the sequence, in this case, this compound, is activated and coupled to the free amine, forming a new peptide bond. peptidemachines.com

Washing: Excess reagents are washed away to ensure the purity of the growing peptide chain. peptidemachines.com

This cycle is repeated until the desired peptide sequence is fully assembled. peptidemachines.com The presence of the β-methyl group in this compound can introduce steric hindrance, potentially complicating the coupling step. To overcome this, researchers employ optimized coupling reagents and extended reaction times to ensure high yields and purity in the final product. chemimpex.com The mild conditions of the Fmoc SPPS method are compatible with a wide range of complex and modified amino acids, making it the preferred strategy for synthesizing NRP analogs containing residues like L-b-methylisoleucine. nih.gov

While this compound is a tool for the chemical synthesis of NRPs, a parallel research avenue involves engineering the biological machinery of NRPSs to incorporate the unprotected L-b-methylisoleucine amino acid directly. NRPSs function as modular assembly lines, where each module is responsible for selecting, activating, and incorporating a specific amino acid. mdpi.comresearchgate.net

The key to engineering these enzymatic complexes lies in modifying the adenylation (A) domain within a specific module. nih.gov The A-domain is responsible for recognizing and activating the amino acid substrate. uzh.ch By altering the substrate-binding pocket of the A-domain through targeted mutagenesis, researchers can change its specificity to accept non-canonical amino acids like L-b-methylisoleucine. springernature.com This bioengineering approach allows for the in vivo or in vitro enzymatic production of novel NRPs. frontiersin.org

These two approaches—chemical synthesis using this compound and biosynthetic engineering for L-b-methylisoleucine—are complementary. The chemical method offers greater flexibility in incorporating diverse unnatural amino acids, while the biosynthetic route can be more efficient for producing large quantities of a specific NRP analog. springernature.comnih.gov

Role in Cyclic Peptide Synthesis Research

Cyclic peptides often exhibit enhanced biological activity, stability against enzymatic degradation, and improved membrane permeability compared to their linear counterparts. nih.govcam.ac.uk this compound is a valuable component in the synthesis of these constrained architectures, contributing to both the cyclization process and the final conformation of the molecule. chemimpex.com

After the linear peptide precursor containing L-b-methylisoleucine is assembled via Fmoc-SPPS, it is cleaved from the solid support. Subsequently, a macrocyclization reaction is performed to form the cyclic structure. Various strategies can be employed, and the choice depends on the peptide sequence and desired ring size.

Cyclization StrategyDescriptionKey Features
Head-to-Tail Lactamization The N-terminal amine forms an amide bond with the C-terminal carboxylic acid. mdpi.comMost common method; typically performed under highly dilute conditions to favor intramolecular over intermolecular reactions. mdpi.com
Sidechain-to-Sidechain The side chains of two amino acid residues within the peptide are linked together. nih.govUsed to create "stapled peptides" to stabilize secondary structures like α-helices. nih.gov
Disulfide Bridging Two cysteine residues are oxidized to form a covalent disulfide bond. cem.deA common natural cyclization method, though the bond can be unstable in reducing environments. nih.gov
Click Chemistry An azide-containing residue and an alkyne-containing residue are joined via a copper-catalyzed cycloaddition.Highly efficient and orthogonal to most other chemical functionalities in the peptide.
Photochemical Cyclization Light-mediated reactions are used to form a carbon-carbon bond between two residues. chemrxiv.orgrsc.orgAllows for cyclization under mild, aqueous conditions. chemrxiv.orgrsc.org

The incorporation of L-b-methylisoleucine can influence the preferred conformation of the linear peptide, potentially pre-organizing it for a more efficient cyclization reaction.

One of the primary goals of peptide design is to control the molecule's three-dimensional shape, as this directly relates to its biological activity. nih.gov The inclusion of sterically hindered amino acids like L-b-methylisoleucine is a powerful strategy for introducing conformational rigidity. cam.ac.uk

The β-methyl group on the isoleucine side chain restricts the rotational freedom around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles. This steric hindrance limits the number of accessible conformations the peptide can adopt, effectively locking it into a more defined structure. nih.gov This pre-organization reduces the entropic penalty upon binding to a biological target, which can lead to a significant increase in binding affinity and potency. cam.ac.uk Furthermore, the constrained conformation enhances the peptide's resistance to proteases, which typically require an extended conformation to bind and cleave their substrates. nih.gov

Application in Peptidomimetic Design and Synthesis Research

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and bioavailability. longdom.orgnih.gov The incorporation of β-amino acids is a cornerstone of peptidomimetic design, and this compound is a key reagent in this field. magtech.com.cn

When L-b-methylisoleucine is incorporated into a peptide chain, it introduces a β-amino acid residue. This alters the peptide backbone by inserting an extra carbon atom, changing the spacing of the side chains and disrupting the typical hydrogen-bonding patterns of α-peptides. The resulting α/β-hybrid peptides or pure β-peptides are often resistant to degradation by proteases, which are highly specific for the amide bonds of α-peptides. cam.ac.ukmagtech.com.cn

The design process for a peptidomimetic often begins with identifying the key amino acid residues in a natural peptide that are responsible for its biological effect. nih.govupc.edu These "pharmacophore" elements are then reassembled on a new, more stable scaffold. nih.gov By using this compound in SPPS, researchers can systematically replace α-amino acids with their β-counterparts to create peptidomimetics with tailored structures. nih.gov The constrained nature of the L-b-methylisoleucine residue also helps to lock the peptidomimetic into the desired bioactive conformation, mimicking the three-dimensional arrangement of the original peptide. mdpi.com This rational design approach facilitates the development of novel therapeutic agents with improved drug-like properties. nih.gov

Utilization in Dendrimer and Branched Peptide Synthesis Research

Dendrimers are precisely structured, highly branched macromolecules that have garnered significant interest as carriers for drug and gene delivery. nih.govnih.gov Peptide dendrimers, which incorporate amino acid building blocks, offer enhanced biocompatibility and functionality. mdpi.com The synthesis of these complex structures relies on the controlled, stepwise addition of monomers, a process where Fmoc-protected amino acids are fundamental. nih.gov

Divergent and Convergent Synthetic Approaches for Dendrimeric Constructs

The construction of dendrimers primarily follows two distinct strategies: divergent and convergent synthesis.

Divergent Synthesis: This method begins from a central core molecule and builds outwards. In each step, or "generation," layers of branching units are added, leading to an exponential increase in the number of surface functional groups. This approach is efficient for producing large quantities of dendrimers.

Convergent Synthesis: In this strategy, the synthesis starts from what will become the periphery of the dendrimer. Branched dendritic arms, known as dendrons, are synthesized first and then attached to a central core molecule in the final step. This method offers better control over the synthesis, leading to fewer structural defects.

The Fmoc protection strategy is integral to both approaches in solid-phase peptide synthesis (SPPS), where it temporarily masks the amine group of the amino acid, allowing for controlled, sequential coupling. mdpi.com The incorporation of unique amino acids like Fmoc-L-β-methylisoleucine can influence the physical and chemical properties of the resulting dendrimer, such as its solubility, stability, and interactions with biological targets. chemimpex.com

Table 1: Comparison of Dendrimer Synthetic Approaches

Feature Divergent Synthesis Convergent Synthesis
Starting Point Central Core Peripheral Dendrons
Direction of Growth Outward from the core Inward to the core
Key Advantage Efficient for large-scale production High purity and structural precision
Key Disadvantage Higher potential for structural defects More steps required for high-generation dendrimers
Purification Can be challenging due to similar size of desired product and byproducts Easier, as dendrons are purified before attachment to the core

Fmoc-L-β-methylisoleucine as a Branching Point in Peptide Dendrimers

In peptide dendrimers, branching is typically achieved by using an amino acid with multiple reactive groups, such as lysine, where both the α- and ε-amino groups can be extended. mdpi.com A common building block for this purpose is Fmoc-Lys(Fmoc)-OH, which allows for the symmetrical growth of two peptide chains from a single point.

Integration with "Click Chemistry" and Bioconjugation Strategies in Research

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and highly specific, often proceeding under mild, aqueous conditions. nih.gov These characteristics make click chemistry an ideal tool for bioconjugation—the process of linking molecules to biomolecules like peptides, proteins, or nucleic acids. nih.gov

The most prominent example of click chemistry is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which joins a molecule containing an azide (B81097) group with one containing a terminal alkyne. A metal-free alternative, strain-promoted azide-alkyne cycloaddition (SPAAC), is also widely used, especially in living systems. nih.gov

To integrate a building block like Fmoc-L-β-methylisoleucine into these strategies, it would first need to be chemically modified to include a bioorthogonal handle, such as an azide or an alkyne group. This derivatization would transform the amino acid into a versatile reagent for constructing complex peptide-based conjugates. For example, an azide-modified Fmoc-L-β-methylisoleucine could be incorporated into a peptide sequence and subsequently "clicked" onto a drug molecule, an imaging agent, or a polymer containing a complementary alkyne group.

Chemo- and Regioselective Approaches for Fmoc-L-β-methylisoleucine Conjugation

Chemoselectivity refers to the ability to react with one functional group in the presence of others, while regioselectivity refers to controlling the specific position of that reaction. In complex molecules like peptides, achieving such selectivity is critical. nih.govrsc.org

The unique structure of Fmoc-L-β-methylisoleucine can be leveraged for highly specific conjugation. By synthesizing a peptide where L-β-methylisoleucine is the only residue containing a bioorthogonal handle (e.g., an azide), a subsequent click reaction will occur exclusively at that position. This allows for the precise, site-specific attachment of other molecules. Such control is essential for creating well-defined antibody-drug conjugates, targeted therapeutic peptides, and functionalized biomaterials where the location of the conjugated moiety directly impacts its function. nih.gov

Table 2: Common Click Chemistry Reactions for Bioconjugation

Reaction Reactants Catalyst Key Features
CuAAC Terminal Alkyne + Azide Copper(I) High efficiency, rapid kinetics, forms stable triazole ring.
SPAAC Strained Cyclooctyne + Azide None (Metal-free) Bioorthogonal, suitable for in vivo applications. nih.gov
Diels-Alder Diene + Dienophile None Catalyst-free, rapid kinetics. nih.gov
Staudinger Ligation Azide + Phosphine None Forms a stable amide bond, bioorthogonal. nih.gov

Contribution to Combinatorial Chemistry and DNA-Encoded Library Generation Research

Combinatorial chemistry enables the rapid synthesis of a large number of different but structurally related molecules, known as a library. niscpr.res.inrsc.org One of the most powerful modern approaches in this field is DNA-Encoded Library (DEL) technology. nih.govdelivertherapeutics.com DELs consist of vast collections of chemical compounds, where each compound is attached to a unique DNA barcode that encodes its chemical structure. ethz.ch

The synthesis of peptide-based DELs often relies on solution-phase, Fmoc-based chemistry performed in the presence of the DNA tag. nih.govdelivertherapeutics.com The success of a DEL campaign in discovering new drug leads is highly dependent on the structural diversity of the library. Incorporating a wide variety of building blocks, including unnatural amino acids, is therefore crucial for exploring a broader chemical space. delivertherapeutics.com

Fmoc-L-β-methylisoleucine serves as a unique monomer in this context. Its inclusion in a DEL synthesis introduces both steric bulk and a distinct stereochemical configuration that is not present in the 20 proteinogenic amino acids. This expands the library's structural diversity, increasing the probability of identifying novel ligands that can bind to challenging drug targets like protein-protein interfaces. delivertherapeutics.com The development of robust, DNA-compatible coupling conditions for sterically hindered amino acids is an active area of research aimed at further expanding the capabilities of DEL technology. nih.gov

Analytical and Characterization Methodologies in Research on Fmoc L B Methylisoleucine Conjugates

Chromatographic Techniques for Purity Assessment and Reaction Monitoring in Research

Chromatography is indispensable for purifying synthetic peptides and for monitoring the progress of synthesis and conjugation reactions. The separation of the desired product from a complex mixture of reagents, byproducts, and deletion or truncated sequences is critical for obtaining functionally active and reliable research compounds.

High-Performance Liquid Chromatography (HPLC) Method Development

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most prevalent technique for the analysis and purification of peptides, including those containing Fmoc-L-β-methylisoleucine. nih.govnih.govhplc.eu The method separates molecules based on their hydrophobicity. The development of a robust HPLC method is crucial for resolving the target peptide from closely related impurities, which may include diastereomers arising from the synthesis of peptides with multiple chiral centers.

Method development typically involves optimizing several parameters:

Stationary Phase: C18 columns are widely used for peptide separations due to their hydrophobic nature, which allows for strong retention of peptides. waters.comwindows.net For complex separations, columns with different pore sizes (e.g., 300 Å) are often employed to better accommodate larger peptide molecules.

Mobile Phase: A gradient elution system is standard, typically using water with an ion-pairing agent as mobile phase A and an organic solvent like acetonitrile (ACN) with the same agent as mobile phase B. nih.gov Trifluoroacetic acid (TFA) at a concentration of 0.1% is a common ion-pairing agent that improves peak shape and resolution by forming ion pairs with charged residues on the peptide. hplc.eu

Gradient Profile: The elution gradient, which is the rate of increase in the concentration of mobile phase B, is optimized to achieve the best separation of the target peptide from its impurities. A shallow gradient is often necessary to separate peptides with subtle differences in hydrophobicity.

Detection: Peptides are typically monitored using UV absorbance at wavelengths between 210-220 nm, where the peptide backbone absorbs light. The Fmoc group itself provides a strong chromophore, allowing for sensitive detection at wavelengths around 260 nm, which can be useful for monitoring reactions involving the Fmoc-protected amino acid itself. thermofisher.com

The following table provides an example of a typical set of starting parameters for the development of an analytical RP-HPLC method for an Fmoc-L-β-methylisoleucine-containing peptide.

ParameterTypical Value / ConditionPurpose
Column C18, 4.6 x 250 mm, 5 µm particle size, 300 Å pore sizeProvides hydrophobic interaction for peptide retention.
Mobile Phase A 0.1% TFA in WaterAqueous phase with ion-pairing agent for sharp peaks.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic phase to elute peptides based on hydrophobicity.
Flow Rate 1.0 mL/minStandard flow for analytical scale columns.
Gradient 5% to 60% B over 30 minutesElution of peptides with varying hydrophobicities.
Detection Wavelength 214 nm and 280 nm214 nm for peptide backbone; 280 nm for aromatic residues.
Column Temperature 25-40 °CTemperature can affect selectivity and resolution.

Advanced Separation Techniques for Complex Peptide Mixtures

While RP-HPLC is a powerful tool, complex mixtures, such as those resulting from the synthesis of large peptide conjugates or those containing multiple post-synthesis modifications, may require more advanced or orthogonal separation techniques. bio-works.com

Ion-Exchange Chromatography (IEX): This technique separates peptides based on their net charge at a given pH. bio-works.comgilson.comwaters.com It is highly orthogonal to RP-HPLC and can be used as a preliminary purification step to remove impurities with different charge characteristics. bio-works.comdownstreamcolumn.com Cation-exchange chromatography is effective for purifying basic peptides, while anion-exchange is used for acidic peptides. waters.com The elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase. waters.com

Mixed-Mode Chromatography (MMC): This approach utilizes stationary phases that have both hydrophobic and ion-exchange properties, allowing for simultaneous separation based on multiple molecular characteristics. nih.govthermofisher.comscispace.comresearchgate.net Mixed-mode hydrophilic interaction/cation-exchange chromatography (HILIC/CEX) has proven effective for separating complex peptide mixtures that are difficult to resolve by RP-HPLC alone. nih.govscispace.comresearchgate.net The presence of high concentrations of organic solvent in HILIC mode, combined with the charge-based selectivity of CEX, provides a unique separation mechanism. nih.gov This can be particularly useful for separating peptide isomers or conjugates where small changes in structure affect both hydrophilicity and charge distribution.

Spectroscopic Methods for Structural Elucidation and Confirmation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

NMR spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure of molecules in solution. mdpi.com For peptides containing Fmoc-L-β-methylisoleucine, NMR is critical for confirming the correct stereochemistry and analyzing the peptide's conformational preferences.

Stereochemical Analysis: L-β-methylisoleucine contains multiple chiral centers. 1D and 2D NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to establish the relative stereochemistry of the amino acid within the peptide chain. uzh.ch The coupling constants (J-values) between protons, particularly HN-Hα, provide information about the dihedral angles of the peptide backbone. mdpi.com

Conformational Analysis: The incorporation of a β-branched amino acid like β-methylisoleucine can significantly influence the local and global conformation of a peptide. nih.gov NOESY experiments are particularly valuable as they identify protons that are close in space (typically < 5 Å), providing distance constraints that are used to build a 3D model of the peptide's structure. uzh.chias.ac.in Variable-temperature NMR studies can help identify intramolecular hydrogen bonds, which are key elements of stable secondary structures; amide protons involved in hydrogen bonds show a smaller change in chemical shift with temperature compared to solvent-exposed protons. mdpi.comnih.gov

The following table lists typical ¹H NMR chemical shifts for the Fmoc-isoleucine structure, which serves as a reference for analyzing Fmoc-L-β-methylisoleucine containing peptides. chemicalbook.com

Proton TypeRepresentative Chemical Shift (ppm) RangeNotes
Fmoc Aromatic 7.30 - 7.80Multiple signals for the fluorenyl group protons.
Fmoc CH, CH₂ 4.20 - 4.50Protons of the CH and CH₂ groups linking the fluorenyl moiety to the amino group.
Amide NH 5.3 - 6.3 (in CDCl₃)Can vary significantly based on solvent and hydrogen bonding.
α-H 4.0 - 4.5Position is sensitive to local conformation.
β-H, γ-H, γ-CH₃, δ-CH₃ 0.8 - 2.0Aliphatic protons of the isoleucine side chain.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Monitoring

UV-Vis spectroscopy is a straightforward and widely used method for monitoring reactions in solid-phase peptide synthesis (SPPS), particularly the deprotection of the Fmoc group. nih.govchempep.com

The Fmoc group is cleaved using a secondary amine base, typically a solution of 20% piperidine (B6355638) in dimethylformamide (DMF). nih.govchempep.com This reaction releases dibenzofulvene, which subsequently reacts with piperidine to form a dibenzofulvene-piperidine adduct. nih.govresearchgate.net This adduct has a strong and distinct UV absorbance with maxima around 301 nm and 289.8 nm. nih.govnih.govsigmaaldrich.commostwiedzy.pl

By measuring the absorbance of the solution released from the resin after the deprotection step, the amount of Fmoc group removed can be quantified using the Beer-Lambert law (A = εcl). nih.gov This allows for:

Determining Resin Loading: Quantifying the initial substitution of the first Fmoc-amino acid onto the solid support. nih.govnih.gov

Monitoring Coupling Efficiency: In-process monitoring to ensure that the deprotection step has gone to completion before the next amino acid is coupled. Incomplete deprotection can lead to the formation of deletion sequences.

The molar absorption coefficient (ε) of the dibenzofulvene-piperidine adduct has been reported with some variability, but values are generally in the following ranges: nih.govresearchgate.netmostwiedzy.plresearchgate.net

Wavelength (nm)Molar Absorption Coefficient (ε) (L mol⁻¹ cm⁻¹)Solvent
301.0~7800 - 810020% Piperidine in DMF
289.8~608920% Piperidine in DMF

Measuring at 289.8 nm has been suggested to be more robust as it is less sensitive to variations in wavelength accuracy of the spectrophotometer. nih.govnih.gov

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorbance of right- and left-circularly polarized light by chiral molecules. In peptide and protein research, CD is the primary technique for analyzing the secondary structure content (e.g., α-helix, β-sheet, β-turn, random coil). nih.gov

The incorporation of a sterically hindered, non-standard amino acid like L-β-methylisoleucine can have a profound impact on the preferred secondary structure of a peptide. It may act to either stabilize or destabilize canonical structures like α-helices or β-sheets. CD spectroscopy provides an empirical way to assess these effects.

The different secondary structures have characteristic CD spectra:

α-Helix: Shows strong positive bands around 192 nm and two negative bands at approximately 208 nm and 222 nm.

β-Sheet: Typically displays a negative band around 217 nm and a positive band near 195 nm.

β-Turn: Different types of β-turns have distinct CD spectra. For example, a Type II β-turn can be characterized by a positive band around 202 nm and another near 230 nm. nih.gov

Random Coil: Characterized by a strong negative band near 200 nm.

By analyzing the CD spectrum of a peptide containing L-β-methylisoleucine, researchers can determine the percentage of each secondary structure element and understand the conformational consequences of introducing this unique residue. It is important to note that aromatic side chains can also contribute to the CD spectrum in the far-UV region, which may need to be accounted for during analysis. nih.gov The study of β-peptides has shown that their CD spectra can be very sensitive to small local structural differences, making interpretation complex but also rich in information. ethz.ch

Mass Spectrometry for Sequence Verification and Impurity Profiling in Research

Mass spectrometry (MS) is an indispensable tool for the characterization of synthetic peptides, providing definitive data on molecular weight, amino acid sequence, and purity. springernature.comnih.gov For peptides containing bulky residues like L-β-methylisoleucine, MS confirms successful incorporation and identifies potential side products arising from incomplete reactions. Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are routinely used, often coupled with tandem mass spectrometry (MS/MS) for detailed structural elucidation. researchgate.net

Electrospray Ionization Mass Spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a cornerstone technique for analyzing synthetic peptides. lcms.cz It is valued for its soft ionization process, which preserves the integrity of the peptide molecule, and its ability to produce multiply charged ions, allowing for the analysis of large molecules on mass analyzers with a limited mass-to-charge (m/z) range. europeanpharmaceuticalreview.com

For sequence verification, ESI-MS is used to obtain an accurate molecular weight of the peptide conjugate. This initial measurement confirms that the full-length peptide has been synthesized. For unambiguous sequence confirmation, tandem mass spectrometry (ESI-MS/MS) is employed. uab.edu In this process, the protonated peptide molecule is isolated and subjected to collision-induced dissociation (CID), which fragments the peptide backbone at the amide bonds. This fragmentation generates predictable series of ions, primarily b- and y-ions, from the N- and C-terminus, respectively. uab.edu The mass difference between consecutive ions in a series corresponds to a specific amino acid residue, allowing the entire sequence to be reconstructed. The presence of the Fmoc protecting group can influence fragmentation patterns, which can be leveraged to help differentiate positional isomers. nih.gov

Impurity profiling is another critical application of ESI-MS, essential for ensuring the quality of peptides incorporating Fmoc-L-β-methylisoleucine. thermofisher.com The steric hindrance of the β-methyl group can lead to incomplete coupling or deprotection steps during solid-phase peptide synthesis (SPPS). LC-MS analysis is highly effective at separating and identifying these process-related impurities. waters.com Common impurities detectable by this method include:

Deletion sequences: Peptides missing one or more amino acid residues.

Truncation sequences: Peptides where synthesis terminated prematurely.

Incomplete deprotection: Peptides retaining protecting groups (e.g., t-butyl) from side chains. fu-berlin.de

Insertion sequences: Peptides with an extra amino acid residue.

High-resolution mass spectrometry (HRMS) coupled with LC provides accurate mass measurements, enabling the confident identification of these low-abundance impurities even when they co-elute with the main product. lcms.czwaters.com

Table 1: Common Impurities in Fmoc-L-b-methylisoleucine Peptide Synthesis Detected by ESI-MS
Impurity TypeDescriptionMethod of Detection
Deletion SequenceThe target peptide is missing the L-b-methylisoleucine residue or another amino acid.Detected by LC-MS as a peak with a lower molecular weight corresponding to the mass of the missing residue. Confirmed by MS/MS.
Incomplete CouplingThe growing peptide chain failed to couple with this compound.Results in a truncated peptide, detected as a lower molecular weight species.
Incomplete DeprotectionSide-chain protecting groups (e.g., t-butyl on Asp, Glu, Ser) are not fully removed.Detected by LC-MS as a peak with a higher molecular weight (e.g., +56 Da for t-butyl).
RacemizationConversion of the L-enantiomer to the D-enantiomer during synthesis.Not directly detected by standard MS but requires chiral chromatography (see Section 5.4).

MALDI-TOF MS is a powerful technique for the rapid analysis of synthetic peptides, prized for its high sensitivity, tolerance to salts, and simplicity of sample preparation. springernature.com It typically produces singly charged ions ([M+H]+), resulting in simple spectra that are easy to interpret for molecular weight confirmation. uab.edu

For sequence verification, MALDI-TOF MS provides a highly accurate mass measurement of the final peptide, serving as a primary quality control check. nih.gov For more detailed sequencing, tandem mass spectrometry (MALDI-TOF/TOF) is utilized. srce.hr An alternative and powerful sequencing method within MALDI is In-Source Decay (ISD), where fragmentation occurs spontaneously in the ion source. MALDI-ISD is particularly effective for generating extensive fragment ion series, often providing more complete sequence coverage than CID, which is beneficial for confirming the correct placement of non-canonical residues like L-β-methylisoleucine. shimadzu.com

Table 2: Comparison of ESI-MS and MALDI-TOF MS for Peptide Analysis
FeatureElectrospray Ionization (ESI-MS)Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS)
Ionization State Produces multiply charged ions [M+nH]n+Primarily produces singly charged ions [M+H]+
Coupling Easily coupled with Liquid Chromatography (LC-MS)Not typically coupled with LC
Primary Use Impurity profiling, complex mixture analysis, sequencingRapid molecular weight confirmation, purity screening, sequencing (TOF/TOF)
Sample Throughput Lower; dependent on LC run timeHigher; rapid analysis from a target plate
Sequencing Method Collision-Induced Dissociation (CID) in MS/MSCID in MS/MS or In-Source Decay (ISD)
Salt Tolerance Lower; requires clean samplesHigher; more tolerant to buffers and salts

Chirality Assessment Methodologies for this compound and its Derivatives in Research

Maintaining the stereochemical integrity of amino acids during peptide synthesis is critical, as the biological activity of a peptide is highly dependent on its specific three-dimensional structure. nih.gov Racemization—the conversion of an L-amino acid to its D-enantiomer—can occur during amino acid activation or synthesis. Therefore, methods to assess the enantiomeric purity of both the Fmoc-L-β-methylisoleucine starting material and the final peptide are essential. rsc.org

The primary technique for this assessment is Chiral High-Performance Liquid Chromatography (HPLC) . nih.gov This method utilizes a chiral stationary phase (CSP) that can interact differently with the L- and D-enantiomers, allowing for their separation. For Fmoc-protected amino acids, polysaccharide-based (e.g., amylose or cellulose derivatives) and macrocyclic glycopeptide-based (e.g., teicoplanin or ristocetin A) CSPs have proven highly effective. rsc.orgsigmaaldrich.comphenomenex.com These columns can achieve baseline resolution of the D- and L-isomers of Fmoc-amino acids, enabling precise quantification of enantiomeric purity. sigmaaldrich.comphenomenex.com

The analytical process can be approached in two ways:

Analysis of the Starting Material: The enantiomeric purity of the Fmoc-L-β-methylisoleucine monomer is determined before its use in SPPS. This ensures that D-isomer impurities are not introduced from the outset. nih.gov

Analysis of the Final Peptide: The synthesized peptide is completely hydrolyzed back into its constituent amino acids. The hydrolysate is then derivatized (e.g., with Fmoc-Cl if not already protected) and analyzed by chiral HPLC to determine the ratio of L- to D-isomers for each amino acid in the sequence. nih.gov

These chiral separation methods are often compatible with mass spectrometry (LC-MS), providing an additional layer of confirmation for the identity of the separated enantiomers. sigmaaldrich.comnih.gov

Table 3: Chiral HPLC Methodologies for Fmoc-Amino Acid Derivatives
Method ComponentDescriptionExample
Stationary Phase A solid support containing a chiral selector that differentially binds enantiomers.CHIROBIOTIC T (Teicoplanin-based), Lux Cellulose/Amylose
Mobile Phase A solvent system that elutes the sample through the column. The composition affects resolution.Reversed-phase (e.g., Methanol/Water/Acid) or Polar Organic Mode
Detection UV detector is standard for Fmoc-derivatives due to the strong chromophore.UV detection at ~265 nm or ~301 nm
Outcome Separation of D- and L-enantiomers into two distinct peaks, allowing for quantification of enantiomeric excess (%ee).Baseline resolution of Fmoc-D-β-methylisoleucine and Fmoc-L-β-methylisoleucine.

Real-time Monitoring Techniques in Peptide Synthesis Research Incorporating this compound

The synthesis of peptides containing sterically hindered residues like L-β-methylisoleucine is often challenging, with a higher risk of incomplete coupling reactions and on-resin aggregation. fu-berlin.dersc.org Real-time or in-line monitoring techniques are valuable for detecting these issues as they occur, allowing for immediate intervention (e.g., double coupling) to improve the final yield and purity. nih.gov

A standard method for monitoring Fmoc-based SPPS is UV-Vis spectrophotometry . bachem.com After each coupling step, the N-terminal Fmoc group is cleaved using a base like piperidine. The resulting dibenzofulvene-piperidine adduct has a strong UV absorbance. By monitoring the UV signal of the waste stream in real-time, one can quantify the amount of Fmoc group released. A consistent or expected level of absorbance indicates a successful coupling in the previous step, whereas a significantly lower absorbance suggests incomplete coupling. fu-berlin.de While widely used, this technique is retrospective, as it assesses the success of a reaction only after it is complete. fu-berlin.de

More advanced techniques provide direct, real-time feedback on the reaction environment. A variable bed flow reactor (VBFR) monitors changes in the volume of the synthesis resin by measuring differential pressure. rsc.org During a successful coupling cycle, the peptide chain elongates, causing the resin to swell, which is detected by the VBFR. Conversely, on-resin aggregation, a common problem with difficult sequences, can cause the resin bed to shrink or desolvate, which is also detected in real-time. This allows the researcher to pinpoint problematic coupling steps and adjust synthesis conditions immediately. fu-berlin.de

Other monitoring methods include:

Colorimetric Assays: Qualitative tests like the Kaiser test (ninhydrin) or TNBS test can be performed on a small sample of resin beads to detect the presence of unreacted free amines, indicating an incomplete coupling. iris-biotech.de

Refractive Index (RI) Monitoring: Continuous measurement of the refractive index of the solvent flowing through the reactor can detect changes in reagent concentration, providing real-time tracking of both deprotection and coupling steps. iris-biotech.de

FT-IR Spectroscopy: This technique can be applied to monitor the conformational state of the growing peptide on the resin, providing insights into the formation of secondary structures like β-sheets that are associated with aggregation. nih.gov


Q & A

Q. What are the critical steps in synthesizing Fmoc-L-β-methylisoleucine, and how can purity be ensured?

Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc-protected amino acids. Key steps include:

  • Coupling reactions : Optimize activation reagents (e.g., HBTU/HOBt) and monitor coupling efficiency via Kaiser or TNBS tests .
  • Deprotection : Use 20% piperidine in DMF to remove Fmoc groups while minimizing side reactions.
  • Purification : Employ reversed-phase HPLC with C18 columns and a gradient of acetonitrile/water (0.1% TFA) to isolate the compound. Validate purity (>98%) via LC-MS and NMR (¹H/¹³C) .

Q. How do solvent choice and reaction conditions influence the stability of Fmoc-L-β-methylisoleucine during peptide synthesis?

  • Solvent effects : DCM or DMF is preferred for solubility, but prolonged exposure to DMF can lead to racemization. Monitor pH (6–7) to prevent β-methyl group cleavage .
  • Temperature : Maintain reactions at 0–25°C; higher temperatures accelerate degradation.
  • Moisture sensitivity : Store under inert gas (argon/nitrogen) to prevent hydrolysis .

Q. What analytical techniques are most reliable for characterizing Fmoc-L-β-methylisoleucine?

  • NMR : Confirm stereochemistry and β-methyl configuration via ¹H-NMR (δ 0.8–1.2 ppm for methyl groups) and NOESY for spatial correlations .
  • Mass spectrometry : Use ESI-MS or MALDI-TOF for molecular weight validation (theoretical [M+H]⁺ = 353.41 g/mol) .
  • X-ray crystallography : Resolve crystal structures to verify bond angles and steric effects of the β-methyl group .

Advanced Research Questions

Q. How does the β-methyl substituent in Fmoc-L-β-methylisoleucine affect peptide secondary structure (e.g., α-helix vs. β-sheet) compared to unmodified isoleucine?

  • Experimental design : Synthesize model peptides (e.g., polyalanine sequences) with and without β-methyl substitution.
  • Circular dichroism (CD) : Compare ellipticity at 222 nm (α-helix) and 215 nm (β-sheet). β-methyl groups may sterically hinder helix formation, favoring extended conformations .
  • MD simulations : Use AMBER or GROMACS to model steric clashes and hydrogen bonding patterns .

Q. How can contradictory data on the enzymatic stability of Fmoc-L-β-methylisoleucine-containing peptides be resolved?

  • Hypothesis testing : Assess whether discrepancies arise from protease specificity (e.g., trypsin vs. chymotrypsin) or experimental variables (pH, temperature).
  • Controlled replication : Repeat assays with standardized protocols (e.g., fixed enzyme:substrate ratios and incubation times) .
  • Meta-analysis : Apply false discovery rate (FDR) correction to identify statistically robust trends across studies .

Q. What strategies mitigate racemization during automated SPPS of β-methyl-substituted amino acids?

  • Activation protocol : Pre-activate Fmoc-L-β-methylisoleucine with OxymaPure/DIC to reduce racemization risk .
  • Coupling time : Limit reaction duration (<60 minutes) and use low-temperature (4°C) coupling for sterically hindered residues .
  • Quality control : Integrate inline FTIR to monitor real-time deprotection and coupling efficiency .

Q. How does the β-methyl group influence solubility in nonpolar vs. polar solvents, and what implications does this have for peptide delivery systems?

  • Solubility profiling : Measure logP values using shake-flask methods (octanol/water partition coefficients). β-methyl groups increase hydrophobicity, reducing aqueous solubility .
  • Formulation studies : Test micellar encapsulation (e.g., with PEG-PLGA copolymers) or co-solvents (DMSO/PBS) to enhance bioavailability .

Methodological Best Practices

  • Data reporting : Follow Beilstein Journal guidelines for experimental reproducibility, including full spectral data in supplementary materials and explicit reaction conditions .
  • Error analysis : Quantify racemization via Marfey’s reagent and report enantiomeric excess (ee%) .
  • Ethical rigor : Disclose all synthetic yields, failed attempts, and side products to avoid publication bias .

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